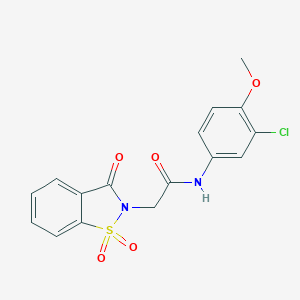![molecular formula C16H22N2O3S B426544 N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B426544.png)
N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with the molecular formula C16H22N2O3S and a molar mass of 322.42 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system, and a benzamide moiety substituted with a methyl(methylsulfonyl)amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the benzamide moiety: This step involves the coupling of the bicyclic intermediate with a benzoyl chloride derivative under basic conditions.
Substitution with the methyl(methylsulfonyl)amino group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylsulfonyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bicyclic structure and the sulfonyl group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide
- N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide
Uniqueness
N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific substitution pattern and the presence of the bicyclic heptane ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H22N2O3S |
|---|---|
Poids moléculaire |
322.4g/mol |
Nom IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-4-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C16H22N2O3S/c1-18(22(2,20)21)14-7-5-12(6-8-14)16(19)17-15-10-11-3-4-13(15)9-11/h5-8,11,13,15H,3-4,9-10H2,1-2H3,(H,17,19) |
Clé InChI |
ZLZOAZPLHYXCBU-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CC3CCC2C3)S(=O)(=O)C |
SMILES canonique |
CN(C1=CC=C(C=C1)C(=O)NC2CC3CCC2C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(biphenyl-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B426461.png)
![5-bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B426462.png)
![3-(2-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B426464.png)
![N-(4-chloro-2-methylphenyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide](/img/structure/B426467.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B426468.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B426472.png)
![N-(2,4-difluorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B426473.png)
![2,5-dichloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B426474.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B426475.png)
![N-(5-chloro-2-methylphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426477.png)
![2,5-dichloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B426478.png)
![Methyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B426482.png)
![N-(2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B426483.png)
